molecular formula C18H19NO2 B048434 Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate CAS No. 119543-21-4

Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate

Cat. No. B048434
CAS RN: 119543-21-4
M. Wt: 281.3 g/mol
InChI Key: MGQDFTONQLSUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white to off-white powder that is soluble in organic solvents such as ethanol and chloroform. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.

Mechanism Of Action

The mechanism of action of Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate is not fully understood. However, it is believed to work by inhibiting the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. The compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate has several advantages and limitations for lab experiments. One advantage is its solubility in organic solvents, which makes it easy to handle and use in various experiments. However, the compound is also sensitive to air and light, which can affect its stability. Additionally, the compound is relatively expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for research on Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate. One direction is to further investigate its potential therapeutic effects in the treatment of neurodegenerative diseases and cancer. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, more research is needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.

Synthesis Methods

Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate can be synthesized using different methods, including the Mannich reaction and the reductive amination of 2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid. The Mannich reaction involves the reaction of benzylamine with 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde and formaldehyde in the presence of acid catalysts. The reductive amination method involves the reaction of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid with benzylamine and sodium cyanoborohydride.

Scientific Research Applications

Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate has been studied for its potential applications in various scientific fields. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been investigated for its potential use in the treatment of cancer.

properties

CAS RN

119543-21-4

Product Name

Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate

InChI

InChI=1S/C18H19NO2/c20-18(21-13-14-6-2-1-3-7-14)12-19-17-10-15-8-4-5-9-16(15)11-17/h1-9,17,19H,10-13H2

InChI Key

MGQDFTONQLSUFZ-UHFFFAOYSA-N

SMILES

C1C(CC2=CC=CC=C21)NCC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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